molecular formula C32H48O8 B1194142 6,7-Dihydroxy-8-(hydroxymethyl)-4,18-dimethyl-16-prop-1-en-2-yl-14-undecyl-9,13,15,19-tetraoxahexacyclo[12.4.1.01,11.02,6.08,10.012,16]nonadec-3-en-5-one CAS No. 66583-55-9

6,7-Dihydroxy-8-(hydroxymethyl)-4,18-dimethyl-16-prop-1-en-2-yl-14-undecyl-9,13,15,19-tetraoxahexacyclo[12.4.1.01,11.02,6.08,10.012,16]nonadec-3-en-5-one

Cat. No. B1194142
CAS RN: 66583-55-9
M. Wt: 560.7 g/mol
InChI Key: SNFRINMTRPQQLE-UHFFFAOYSA-N
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Description

CID 163124 is a natural product found in Neoboutonia mannii with data available.

Scientific Research Applications

Crystal Structure and Co-crystallization Behavior

One significant application in scientific research involves the study of crystal structures and co-crystallization behaviors. For instance, the reduction of certain epoxides has led to the formation of compounds with specific crystal structures, as seen in the case of exo-2,exo-6-dihydroxy-2,3,3,6,7,7-hexamethylbicyclo[3.3.1]nonane. This compound exhibits a unique flattened twin twist-boat conformation and demonstrates intriguing co-crystallization behaviors, differing from other alicyclic diols but aligning with a family of alcohol hemihydrates (Bishop, Craig, & Scudder, 1989).

Synthesis and Characterization for Potential Applications

The synthesis and characterization of structurally related compounds have been explored for potential applications. For example, the synthesis of 6-(hydroxymethyl)-14,16-dimethyl-13,14,16,17-tetrahydro-6H-13,17epiminodibenzo[e,l][1,4]dioxacyclotridecin-15(7H)-one has been achieved, offering insights into the properties and potential uses of these compounds (Banaei, Karimi, & Nurbageri, 2016).

Phytochemical Constituents and Bioactivity

The investigation into phytochemical constituents of certain plants has led to the identification of compounds with similar structures, demonstrating bioactivity such as antimicrobial and antiplasmodial activities. This highlights the potential of these compounds in the development of new drugs and therapeutic agents (Okoth et al., 2016).

Molecular Modeling for Drug Development

The use of molecular modeling studies to determine the three-dimensional structures of related compounds has been instrumental in identifying potential leads for new drugs. For example, studies on chromene derivatives have suggested their potential as DNA intercalators, which could be pivotal in the development of new anticancer drugs (Santana et al., 2020).

properties

IUPAC Name

6,7-dihydroxy-8-(hydroxymethyl)-4,18-dimethyl-16-prop-1-en-2-yl-14-undecyl-9,13,15,19-tetraoxahexacyclo[12.4.1.01,11.02,6.08,10.012,16]nonadec-3-en-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H48O8/c1-6-7-8-9-10-11-12-13-14-15-30-38-25-23-26-29(18-33,37-26)27(35)31(36)22(16-20(4)24(31)34)32(23,40-30)21(5)17-28(25,39-30)19(2)3/h16,21-23,25-27,33,35-36H,2,6-15,17-18H2,1,3-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNFRINMTRPQQLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCC12OC3C4C5C(O5)(C(C6(C(C4(O1)C(CC3(O2)C(=C)C)C)C=C(C6=O)C)O)O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H48O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

560.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 163124

CAS RN

66583-55-9
Record name Montanin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066583559
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6,7-Dihydroxy-8-(hydroxymethyl)-4,18-dimethyl-16-prop-1-en-2-yl-14-undecyl-9,13,15,19-tetraoxahexacyclo[12.4.1.01,11.02,6.08,10.012,16]nonadec-3-en-5-one
Reactant of Route 2
6,7-Dihydroxy-8-(hydroxymethyl)-4,18-dimethyl-16-prop-1-en-2-yl-14-undecyl-9,13,15,19-tetraoxahexacyclo[12.4.1.01,11.02,6.08,10.012,16]nonadec-3-en-5-one
Reactant of Route 3
6,7-Dihydroxy-8-(hydroxymethyl)-4,18-dimethyl-16-prop-1-en-2-yl-14-undecyl-9,13,15,19-tetraoxahexacyclo[12.4.1.01,11.02,6.08,10.012,16]nonadec-3-en-5-one
Reactant of Route 4
6,7-Dihydroxy-8-(hydroxymethyl)-4,18-dimethyl-16-prop-1-en-2-yl-14-undecyl-9,13,15,19-tetraoxahexacyclo[12.4.1.01,11.02,6.08,10.012,16]nonadec-3-en-5-one
Reactant of Route 5
6,7-Dihydroxy-8-(hydroxymethyl)-4,18-dimethyl-16-prop-1-en-2-yl-14-undecyl-9,13,15,19-tetraoxahexacyclo[12.4.1.01,11.02,6.08,10.012,16]nonadec-3-en-5-one
Reactant of Route 6
6,7-Dihydroxy-8-(hydroxymethyl)-4,18-dimethyl-16-prop-1-en-2-yl-14-undecyl-9,13,15,19-tetraoxahexacyclo[12.4.1.01,11.02,6.08,10.012,16]nonadec-3-en-5-one

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